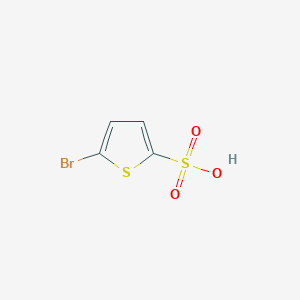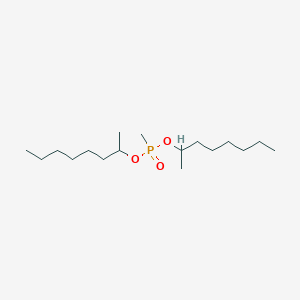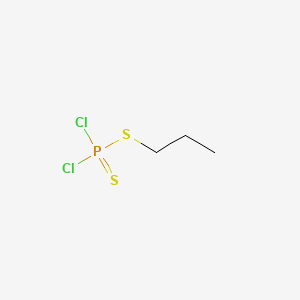
5-bromothiophene-2-sulfonic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromothiophene-2-sulfonic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The bromine and sulfonic acid groups attached to the thiophene ring make this compound particularly interesting for various chemical applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromothiophene-2-sulfonic acid typically involves the bromination of thiophene followed by sulfonation. One common method is to start with thiophene, which is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position. The brominated thiophene is then subjected to sulfonation using sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) to introduce the sulfonic acid group at the 2-position .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness, employing advanced techniques such as microwave-assisted synthesis or catalytic processes .
Analyse Des Réactions Chimiques
Types of Reactions
5-bromothiophene-2-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Products include various substituted thiophenes depending on the nucleophile used.
Oxidation: Products include thiophene sulfoxides and sulfones.
Reduction: Products include thiophene thiols.
Coupling: Products include biaryl compounds and other complex aromatic structures.
Applications De Recherche Scientifique
5-bromothiophene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Mécanisme D'action
The mechanism of action of 5-bromothiophene-2-sulfonic acid depends on its specific application. In enzyme inhibition, the compound interacts with the active site of the enzyme, blocking its activity. For example, as a carbonic anhydrase inhibitor, it binds to the zinc ion in the enzyme’s active site, preventing the hydration of carbon dioxide . In other applications, the compound’s reactivity and functional groups allow it to participate in various chemical transformations, influencing molecular pathways and targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-chlorothiophene-2-sulfonic acid
- 5-fluorothiophene-2-sulfonic acid
- 5-iodothiophene-2-sulfonic acid
Uniqueness
5-bromothiophene-2-sulfonic acid is unique due to the presence of both bromine and sulfonic acid groups, which confer distinct reactivity and properties. The bromine atom allows for versatile substitution reactions, while the sulfonic acid group enhances solubility and reactivity in aqueous environments. This combination makes it a valuable compound for various synthetic and research applications .
Propriétés
Numéro CAS |
73348-44-4 |
|---|---|
Formule moléculaire |
C4H3BrO3S2 |
Poids moléculaire |
243.1 g/mol |
Nom IUPAC |
5-bromothiophene-2-sulfonic acid |
InChI |
InChI=1S/C4H3BrO3S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H,(H,6,7,8) |
Clé InChI |
WLQPUTXHTCZSFK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)Br)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate](/img/structure/B12093257.png)




![2-[2-(3-Fluorophenoxy)ethoxy]acetic acid](/img/structure/B12093290.png)



